3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride is a synthetic organic compound characterized by a urea functional group and an aminoethyl side chain attached to a cyclohexyl ring. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications in drug development.
Source: The compound can be synthesized through chemical reactions involving cyclohexyl isocyanate and 2-aminoethylamine, followed by the formation of its dihydrochloride salt using hydrochloric acid.
Classification: It belongs to the class of urea derivatives, specifically those containing amino groups. Its structural features allow it to interact with biological systems, making it relevant in pharmacological research.
The synthesis of 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride typically involves two key reactants: cyclohexyl isocyanate and 2-aminoethylamine. The reaction proceeds as follows:
The molecular formula for 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride is CHClNO. The structure features:
3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride can undergo several types of chemical reactions:
The mechanism of action for 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride involves its interaction with specific biological targets such as receptors or enzymes. The aminoethyl group enhances binding through hydrogen bonding and electrostatic interactions, while the cyclohexylurea moiety contributes to structural stability.
This interaction may modulate enzymatic activity or influence receptor signaling pathways, which is vital for its potential therapeutic effects .
3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride has several scientific applications:
Cyclohexylurea derivatives emerged as privileged scaffolds in medicinal chemistry due to their balanced lipophilicity and conformational flexibility. The cyclohexyl moiety enhances membrane permeability and metabolic stability compared to aromatic or linear alkyl substituents. Early work focused on urea's role as a bioisostere for peptide bonds, enabling disruption of protein-protein interactions. The strategic incorporation of the cyclohexyl group—particularly at the N1-position of the urea core—provided optimal steric bulk for target engagement while maintaining synthetic accessibility. This design principle proved instrumental in targeting hydrophobic binding pockets of enzymes and receptors, as evidenced by derivatives in formyl peptide receptor (FPR) modulators [1] [4]. The evolution accelerated with the recognition that cyclohexyl-urea hybrids could bridge polar and nonpolar binding domains in biological targets, exemplified by pyridazinone-based FABP4 inhibitors where urea groups mediated critical hydrogen bonding networks [5].
The integration of the 2-aminoethyl moiety into urea scaffolds represents a transformative advancement in pharmacophore design. This modification introduced three critical properties:
Table 1: Key Developments in Aminoethyl-Urea Pharmacophores
Year | Innovation | Significance | Example Compound |
---|---|---|---|
Pre-2010 | Basic aminoethyl-urea synthesis | Established synthetic routes to primary scaffolds | N-(2-Aminoethyl)-1,2,3,4-tetrahydroquinoline [6] |
2014 | FPR-targeted N-urea amino acid derivatives | Demonstrated modulation of inflammatory pathways | 2-[[(2S)-2-[(4-bromophenyl)carbamoylamino]-4-methylpentanoyl]-methylamino]acetic acid derivatives [1] [4] |
2021 | Defined molecular scaffolds | Introduced "hub" concept for rational pharmacophore assembly | Tri-armed hubs with urea cores [3] |
2022 | 4-Ureido pyridazinones | Validated urea in FABP4 inhibitor design | 4-(NHCONH₂)-pyridazinone derivatives [5] |
Rational chemistry approaches superseded statistical derivatization methods, enabling precise installation of the aminoethyl-urea motif. As emphasized in molecular scaffold design: "Rational chemistry entails exacting and successive introduction of different kinds of functional molecular entities" [3]. This shift prevented isomeric mixtures that plagued earlier stochastic approaches—particularly critical when incorporating chiral centers adjacent to the urea carbonyl.
The intellectual property landscape for aminoethyl-urea compounds reveals intense focus on inflammatory and metabolic disease applications. Key patents demonstrate strategic protection of:
Table 2: Patent Analysis of Urea-Based Pharmacophores
Patent | Priority Date | Key Claims | Target Indications |
---|---|---|---|
WO2015009545A1 [1] | 2014-07-11 | N-urea substituted amino acids with alkyl/aryl groups | Formyl peptide receptor-mediated disorders |
ES2708571T3 [4] | 2014-07-11 | Derivatives with heterocyclic, cycloalkyl, or substituted aryl groups | Inflammatory diseases |
Patent WO2015009545A1 exemplifies the breadth of coverage, claiming compositions comprising compounds of Formula I:R¹-(C=O)-NH-CH(R²)-C(=O)-N(R³)(R⁴)
Where R³ and R⁴ may form a heterocycle with the nitrogen, optionally containing the aminoethyl motif [1]. This structural latitude enables protection of diverse aminoethyl-urea configurations. The consistent emphasis on cyclohexyl-containing derivatives across patents highlights their therapeutic promise—particularly where the cyclohexyl group provides 10-100× potency improvements over phenyl analogues in FPR binding assays [4]. Recent applications increasingly claim crystalline forms and solvates (e.g., dihydrochloride salts) to extend protection beyond composition-of-matter claims, as seen in the commercial availability of 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride (CID 71756433) [2].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7